molecular formula C10H17Cl3N3O4P B3049476 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide CAS No. 208121-50-0

2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide

Cat. No.: B3049476
CAS No.: 208121-50-0
M. Wt: 380.6 g/mol
InChI Key: CUXLRWPSXITZRE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide is an advanced carbacylamidophosphate (CAPh) ligand of significant interest in inorganic chemistry and materials science. Its molecular structure features a unique peptide-like group, -C(O)NHP(O)-, which allows it to function as a versatile O,O'-donor ligand for various metal ions . Scientific research has demonstrated its ability to form stable coordination polymers and complexes. For instance, it can coordinate with sodium ions to create a two-dimensional coordination polymer, exhibiting a distinctive bridging mode via its carbonyl oxygen atom . The compound belongs to a class of molecules known for their applications in developing transition metal catalysts for asymmetric synthesis . As a member of the carbacylamidophosphate family, it is related to compounds investigated for their valuable biological properties, including use as antibacterial agents and prodrugs, highlighting the potential of this chemical class in pharmacological research . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trichloro-N-dimorpholin-4-ylphosphorylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl3N3O4P/c11-10(12,13)9(17)14-21(18,15-1-5-19-6-2-15)16-3-7-20-8-4-16/h1-8H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXLRWPSXITZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(NC(=O)C(Cl)(Cl)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328019
Record name F3173-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208121-50-0
Record name F3173-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of HL with Sodium Methoxide

The ligand HL (this compound) is synthesized via a well-established protocol involving the reaction of its precursor with sodium methoxide. In a representative procedure, HL (0.38 g, 1 mmol) is dissolved in methanol (10 mL) and combined with sodium methoxide (0.023 g, 1 mmol of Na in methanol). The mixture is stirred for 20 minutes, after which the solvent is evaporated under reduced pressure. The residual solid is dissolved in water, and the solution is left undisturbed at ambient temperature for 48 hours. Crystallization yields colorless crystals of the sodium-CAPh coordination polymer, with a reported yield of 95–98%.

Key Reaction Parameters

Parameter Value/Detail Source
Solvent Methanol
Base Sodium methoxide
Reaction Time 20 minutes
Crystallization Medium Water
Yield 95–98%

This method leverages the deprotonation of HL by sodium methoxide, facilitating its coordination to sodium ions. The use of methanol as both solvent and proton acceptor ensures efficient reaction kinetics, while water induces crystallization via hydrogen bonding interactions.

Crystallization and Isolation

The crystallization process is critical for obtaining high-purity CAPh. After evaporation, the aqueous solution of the sodium-CAPh complex is allowed to crystallize slowly at room temperature. The bridging water molecules in the resulting coordination polymer form intermolecular O–H⋯O hydrogen bonds with morpholine ring oxygen atoms and phosphoryl groups of adjacent CAPh ligands, stabilizing the crystal lattice. This step underscores the role of supramolecular interactions in isolating the compound.

Experimental Characterization

Spectroscopic Analysis

Infrared (IR) spectroscopy confirms the functional groups in CAPh. Notable peaks include:

  • 1605 cm⁻¹ : Strong stretching vibration of the carbonyl (C=O) group.
  • 1344 cm⁻¹ : Amide II band (N–H bending coupled with C–N stretching).
  • 1152 cm⁻¹ : Phosphoryl (P=O) stretching vibration.

These assignments align with the expected electronic structure of CAPh, where the carbonyl and phosphoryl groups participate in metal coordination.

Crystallographic Insights

Single-crystal X-ray diffraction reveals that CAPh adopts a distorted trigonal-bipyramidal geometry when coordinated to sodium ions. The carbonyl oxygen atom serves as a μ₂-bridging ligand, connecting two sodium centers with a Na⋯Na distance of 3.507 Å. This bridging mode, observed for the first time in CAPh derivatives, highlights its versatility in forming coordination polymers.

Crystallographic Data

Parameter Value Source
Coordination Geometry Distorted trigonal-bipyramidal
Bridging Atoms μ₂-O (carbonyl)
Na⋯Na Distance 3.507 Å
Hydrogen Bonds O–H⋯O (2.712–2.865 Å)

Discussion of Methodological Considerations

The absence of alternative synthetic routes in the literature suggests that the sodium methoxide-mediated method remains the most reliable for CAPh preparation. However, the procedure’s reliance on aqueous crystallization may limit scalability. Comparative studies with non-aqueous solvents (e.g., acetone or ethyl acetate) could optimize yield and purity, as demonstrated in general acetamide syntheses. Furthermore, the use of coupling reagents, such as carbonyldiimidazole in related acetamide derivatives, presents an untested avenue for CAPh synthesis, potentially enhancing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphoryl derivatives, while substitution reactions can yield a variety of substituted acetamides .

Scientific Research Applications

Chemical Properties and Structure

2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide is characterized by a trichloroacetamide group linked to a dimorpholinophosphoryl moiety. This structure allows it to function effectively as a ligand in coordination chemistry and as an intermediate in organic synthesis.

Coordination Chemistry

The compound serves as a ligand for various metal ions, particularly in the formation of coordination complexes. A notable example is its interaction with holmium(III) ions. The complex formed, [Ho(HL)2(H2O)Cl3], exhibits a low coordination number and crystallizes in a triclinic space group, demonstrating the compound's ability to stabilize metal ions through coordination bonds .

Table 1: Coordination Complexes Formed with this compound

Metal IonCoordination NumberCrystal Structure TypeReference
Holmium(III)6Triclinic
SodiumVariablePolymeric

Biological Applications

The ability of this compound to interact with biological molecules makes it an important tool for studying biochemical pathways. Its potential as a pharmaceutical intermediate is being investigated for drug development, particularly in targeting specific biochemical pathways.

Case Study:
Research has shown that the compound can influence cellular mechanisms by forming complexes with biomolecules. This property is being explored for therapeutic applications in disease models where modulation of biochemical pathways is crucial .

Industrial Applications

In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its reactivity allows it to facilitate reactions that produce advanced materials. Additionally, its stability and solubility characteristics make it suitable for use in different solvent systems.

Table 2: Industrial Uses of this compound

Application AreaDescription
CatalysisUsed in the synthesis of advanced materials
Organic SynthesisActs as an intermediate for various chemical reactions

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules and cell membranes. This interaction can lead to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

CAPh belongs to the trichloroacetamide family, which includes compounds differentiated by substituents on the nitrogen atom and phosphorus-containing groups. Key structural analogs are summarized below:

Compound Name Substituents/Functional Groups Key Features Reference ID
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide Aryl group: 3,4-dimethylphenyl Anti conformation of N—H bond relative to methyl substituents
2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide Aryl group: 2,5-dimethylphenyl Syn conformation of N—H bond relative to 2-methyl substituent
CAPh Dimorpholinophosphoryl group Bridging coordination via P=O and C=O; polymeric sodium complex formation
N-(2,4-Dichlorophenyl)-2,2,2-trichloroacetamide Aryl group: 2,4-dichlorophenyl Planar acetamide core; halogen-dependent hydrogen bonding
2,2-Dichloro-N-(3-nitrophenyl)acetamide Aryl group: 3-nitrophenyl; dichloro substitution Strong hydrogen bonds involving nitro groups

Key Observations :

  • N—H Bond Conformation : CAPh’s N—H bond orientation is influenced by steric and electronic effects from substituents. In simpler trichloroacetamides (e.g., 2,5-dimethylphenyl derivative), the N—H bond adopts a syn or anti conformation relative to substituents . CAPh’s phosphoryl group introduces steric bulk, altering conformational preferences.
  • Coordination Behavior: Unlike non-phosphorylated analogs, CAPh forms coordination polymers via sodium bridges. The carbonyl oxygen acts as a μ₂-bridging ligand between two sodium ions, a feature absent in non-phosphorylated derivatives .
Crystallographic and Bond Parameter Analysis

Crystallographic data reveal distinct differences in bond lengths and angles between CAPh and related compounds:

Parameter CAPh (Na salt) 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide 2,2-Dichloro-N-(3-nitrophenyl)acetamide
C=O Bond Length (Å) 1.21 (free ligand: 1.23) 1.22 1.24
P=O Bond Length (Å) 1.49 (free ligand: 1.52) N/A N/A
N—H···O Hydrogen Bond (Å) 2.89 (bridging water) 2.92 (aryl C–H···O) 2.85 (nitro O···H–N)
Dihedral Angle (°) 12.3 (amide-phosphoryl plane) 8.5 (amide-aryl plane) 15.7 (amide-nitro plane)

Key Findings :

  • Bond Shortening : In CAPh, coordination to sodium reduces the P=O bond length (1.49 Å vs. 1.52 Å in the free ligand), indicating enhanced π-conjugation upon metal binding .
  • Hydrogen Bonding : CAPh’s hydrogen-bonding network involves bridging water molecules (O1W–H···O4, 2.89 Å), contrasting with aryl or nitro group-mediated interactions in simpler analogs .
Pharmacological and Industrial Relevance
  • Its phosphoryl group enhances solubility, a critical factor for bioavailability.
  • Non-Phosphorylated Analogs: Used as herbicides (e.g., alachlor, pretilachlor) and intermediates in pharmaceutical synthesis (e.g., paracetamol derivatives) .
  • Halogenated Derivatives : Compounds like 2,2,2-trichloro-N-(2-chlorophenyl)acetamide exhibit pesticidal activity, attributed to chlorine’s electron-withdrawing effects enhancing stability .

Biological Activity

2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide (CAS No. 208121-50-0) is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trichloroacetyl group attached to a dimorpholinophosphoryl moiety. Its structural formula can be represented as follows:

CCl3C O N H P O N CH 2CH 2O 2 2\text{CCl}_3\text{C O }\text{N H }\text{P O N CH 2CH 2O 2 2}

This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing antimicrobial agents.

Antitumor Activity

In vitro studies have demonstrated that the compound possesses antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines such as:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.4
MCF-7 (breast cancer)7.1
A549 (lung cancer)6.3

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.
  • DNA Interaction : It has been suggested that the compound can interact with DNA, causing structural alterations that impede replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

A notable case study involved the application of this compound in treating bacterial infections in mice models. The results indicated a significant reduction in bacterial load compared to control groups, highlighting its potential as a therapeutic agent.

Another study focused on its antitumor effects in xenograft models where tumors treated with the compound showed marked regression compared to untreated controls.

Q & A

Q. What experimental techniques are essential for determining the crystal structure of 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide?

The crystal structure is typically resolved using single-crystal X-ray diffraction (SCXRD). Key steps include:

  • Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur3) with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., CrysAlis RED) .
  • Structure solution : Direct methods (e.g., SHELXS) locate heavy atoms, followed by difference Fourier maps for lighter atoms and hydrogen placement .
  • Refinement : SHELXL refines anisotropic displacement parameters, with constraints for hydrogen atoms. Weighted R-factors (wR) and goodness-of-fit (S) validate the model .

Q. How is the coordination geometry of sodium ions characterized in the compound’s metal complexes?

In the sodium complex, the Na⁺ ion adopts a distorted trigonal bipyramidal geometry (τ = 0.049), coordinated by:

  • Two bridging water molecules.
  • A carbonyl oxygen and phosphoryl oxygen from two distinct ligands.
    Bond lengths (e.g., Na–O distances: 2.31–2.50 Å) and angles are derived from SCXRD data. Hydrogen-bonding interactions further stabilize the polymeric chain along the [001] axis .

Q. What spectroscopic methods are used to confirm the compound’s synthetic intermediates?

  • IR spectroscopy : Identifies functional groups (e.g., P=O at ~1250 cm⁻¹, C=O at ~1700 cm⁻¹).
  • NMR : ³¹P NMR confirms phosphoryl group integrity, while ¹H/¹³C NMR resolves morpholine and acetamide substituents.
  • Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., high R-factors) be addressed during refinement?

  • Outlier handling : Exclude reflections with F2<2σ(F2)F^2 < 2σ(F^2) or apply restraints to unstable parameters (e.g., hydrogen positions).
  • Model validation : Use Hamilton’s R-factor ratio test or check for missed symmetry (e.g., twinning via Flack parameter analysis) .
  • Software tools : SHELXL’s TWIN/BASF commands model twinning, while PLATON/ADDSYM detects higher symmetry .

Q. What strategies optimize structure-activity relationship (SAR) studies for antimicrobial activity?

  • Bioisosteric replacement : Modify the morpholine or trichloroacetamide moieties to enhance bioavailability.
  • Docking studies : Use molecular dynamics to predict binding to bacterial targets (e.g., enoyl-acyl carrier protein reductase).
  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with cytotoxicity profiling .

Q. How do hydrogen-bonding networks influence the compound’s supramolecular assembly?

The compound forms 1D polymeric chains via:

  • Intramolecular H-bonds : Between bridging water (O1W–H1W⋯O3) and phosphoryl oxygen (2.81 Å).
  • Intermolecular interactions : Symmetry-related chains along the c-axis via O4W–H4W⋯O2 (2.76 Å). Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H, Cl⋯H) .

Q. What challenges arise in synthesizing lanthanide complexes with this ligand?

  • Steric hindrance : The bulky dimorpholinophosphoryl group limits lanthanide coordination. Use smaller counterions (e.g., Cl⁻) or solvent-assisted synthesis.
  • π-conjugation effects : Shortened P–N bonds in the ligand (1.62 Å vs. 1.68 Å in free ligand) alter electron density at the metal center .

Q. How can chirality in the compound’s coordination environment be resolved experimentally?

  • Polarized light microscopy : Identify twin domains in crystals.
  • Flack parameter refinement : In SHELXL, values near 0 or 1 indicate enantiopurity. For ambiguous cases, compare xx (incoherent twin fraction) and ηη (Rogers’ parameter) to avoid false chirality assignments .

Methodological Resources

  • Software : SHELX suite (structure solution/refinement) , ORTEP-3 (graphical representation) .
  • Data repositories : Cambridge Structural Database (CSD) for comparative bond metrics.
  • Safety protocols : Handle trichloroacetamide derivatives in fume hoods due to toxicity risks .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide
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2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide

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